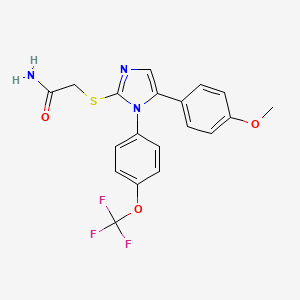

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16F3N3O3S and its molecular weight is 423.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Anticonvulsant Activity : The synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, including structures related to the specified compound, has been explored for anticonvulsant activities. Certain derivatives showed promising results against seizures induced by maximal electroshock (MES), highlighting their potential in epilepsy treatment research (Aktürk et al., 2002).

Antitumor Activity : Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings based on the 2-(4-aminophenyl)benzothiazole structure has identified compounds with considerable anticancer activity against various cancer cell lines. This signifies the compound's relevance in the development of new cancer therapeutics (Yurttaş et al., 2015).

Antioxidant and Anti-inflammatory Properties : A series of N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activity, showing that some compounds possess excellent activities in both assays (Koppireddi et al., 2013).

Diagnostic and Therapeutic Potential

Alzheimer's Disease Research : The synthesis of radiolabeled glutaminyl cyclase inhibitors, such as [11C]PBD150, for potential use in detecting Alzheimer's disease before amyloid β aggregation, indicates the compound's significance in developing diagnostic tools for neurodegenerative diseases (Brooks et al., 2015).

PET Tracers for Imaging : Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives have been prepared as potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), demonstrating the utility of such compounds in medical imaging and diagnostics (Gao et al., 2016).

Mechanism of Action

Target of Action

It is known that (thio)urea derivatives, which this compound is a part of, are often used as organocatalysts in organic chemistry . They are known for their ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Mode of Action

(thio)urea derivatives, including this compound, are known to activate substrates and subsequently stabilize partially developing negative charges in the transition states . This is achieved through explicit double hydrogen bonding .

Biochemical Pathways

It is known that (thio)urea derivatives are used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .

Result of Action

It is known that (thio)urea derivatives are used extensively in promoting organic transformations .

Action Environment

It is known that the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .

This compound, as part of the (thio)urea derivatives, holds promise in the field of organic chemistry, particularly in the development of H-bond organocatalysts .

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3S/c1-27-14-6-2-12(3-7-14)16-10-24-18(29-11-17(23)26)25(16)13-4-8-15(9-5-13)28-19(20,21)22/h2-10H,11H2,1H3,(H2,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKKYKNPAZAOHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2781330.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2781334.png)

![4-[(1S)-1-aminoethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2781337.png)

![Ethyl N-(6-chloro-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B2781341.png)

![N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2781342.png)

![Tert-butyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate](/img/structure/B2781348.png)

![(E)-1-(2-(benzyloxy)-4,5-dimethylphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B2781349.png)